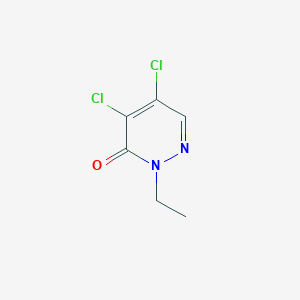

4,5-dichloro-2-ethyl-3(2H)-pyridazinone

Übersicht

Beschreibung

4,5-Dichloro-2-ethyl-3(2H)-pyridazinone: is a heterocyclic organic compound with the molecular formula C6H6Cl2N2O. It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3. The presence of chlorine atoms at positions 4 and 5, along with an ethyl group at position 2, makes this compound unique in its chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone typically involves the following steps:

-

Chlorination of 2-ethylpyridazine: The starting material, 2-ethylpyridazine, is subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction introduces chlorine atoms at positions 4 and 5 of the pyridazine ring.

-

Oxidation: The chlorinated intermediate is then oxidized to introduce the keto group at position 3. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Substitution Reactions: The chlorine atoms at positions 4 and 5 can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. This leads to the formation of substituted pyridazinone derivatives.

-

Reduction Reactions: The keto group at position 3 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Oxidation Reactions: The ethyl group at position 2 can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous acidic conditions.

Major Products:

- Substituted pyridazinone derivatives.

- Hydroxylated pyridazinone.

- Carboxylated pyridazinone.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 4,5-dichloro-2-ethyl-3(2H)-pyridazinone serves as a versatile building block for creating more complex heterocyclic compounds. Its derivatives are explored for their potential as precursors in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Common Derivatives and Their Applications

| Derivative Name | Application Area |

|---|---|

| 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone | Insecticides, Acaricides |

| 5-chloro-4-{3-[N-[2-(3,4-dimethoxyphenyl)-ethyl]-N-methyl-amino]-propylamino}-3(2H)-pyridazinone | Antiarrhythmic Properties |

| 4-chloro-5-methoxyl-3(2H)-pyridazinone | Agrochemicals |

Biology and Medicine

This compound has been studied for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes can disrupt metabolic pathways, which is essential in developing treatments for diseases that rely on enzyme regulation. Notably, research has indicated that this compound may play a role in targeting enzymes linked to cancer progression .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain kinases involved in cancer cell proliferation. The findings suggest that these compounds could be further developed into therapeutic agents against various cancers.

Industrial Applications

In the industrial sector, this compound is utilized in producing agrochemicals and pharmaceuticals. Its derivatives are particularly noted for herbicidal and fungicidal properties, making them valuable in agriculture .

Table 2: Industrial Uses of this compound

| Application Type | Specific Use |

|---|---|

| Agrochemicals | Herbicides, Fungicides |

| Pharmaceuticals | Drug Development |

Wirkmechanismus

The mechanism of action of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the keto group play a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Similar in structure but with a methyl group instead of an ethyl group at position 2.

4,5-Dichloro-2-phenyl-3(2H)-pyridazinone: Contains a phenyl group at position 2, offering different chemical properties and reactivity.

Uniqueness:

4,5-Dichloro-2-ethyl-3(2H)-pyridazinone is unique due to the presence of the ethyl group at position 2, which influences its chemical reactivity and biological activity. The combination of chlorine atoms and the keto group further enhances its potential as a versatile intermediate in synthetic chemistry and a candidate for biological applications.

Biologische Aktivität

Overview

4,5-Dichloro-2-ethyl-3(2H)-pyridazinone is a heterocyclic compound characterized by its unique structure, which includes two chlorine atoms and an ethyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C6H6Cl2N2O

- Structural Features : The compound features a six-membered ring with nitrogen atoms at positions 1 and 2, a keto group at position 3, and chlorine substituents at positions 4 and 5. The ethyl group at position 2 significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes. The chlorine atoms and the keto group facilitate binding to the active sites of various enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways crucial for the progression of certain diseases.

Antimicrobial Activity

Research has indicated that derivatives of pyridazinones, including this compound, demonstrate significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that related compounds exhibit minimum inhibitory concentrations (MIC) against Staphylococcus aureus, with values ranging from 0.5 to 128 μg/mL .

- Antifungal Activity : Similar derivatives have also shown promising antifungal effects, indicating a broad spectrum of antimicrobial efficacy.

Anti-inflammatory and Analgesic Effects

Pyridazinone derivatives are being explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Specific findings include:

- Compounds similar to this compound have exhibited potent analgesic effects in various animal models, outperforming traditional pain relievers like acetaminophen .

Anticancer Potential

Recent studies suggest that pyridazinone derivatives may possess anticancer properties:

- Certain compounds have been found to inhibit key cancer-related pathways by targeting specific proteins involved in tumor growth . For example, compounds that inhibit VEGFR-2 showed IC50 values ranging from 60.70 to 1800 nM, indicating their potential in cancer therapy .

Case Studies

- Enzyme Inhibition : A study demonstrated that a derivative of this compound inhibited PRMT5, a protein implicated in cancer progression. The compound displayed an IC50 value of approximately 12 μM, showcasing its potential as a therapeutic agent .

- Pain Relief : In a p-benzoquinone-induced writhing test, pyridazinone derivatives exhibited significant analgesic activity, suggesting their utility in managing pain without the side effects commonly associated with NSAIDs .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,5-Dichloro-2-methyl-3(2H)-pyridazinone | Methyl instead of ethyl at position 2 | Moderate analgesic properties |

| 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | Phenyl group at position 2 | Enhanced anticancer activity |

Eigenschaften

IUPAC Name |

4,5-dichloro-2-ethylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBYCKLNOVDZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350287 | |

| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-10-1 | |

| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.